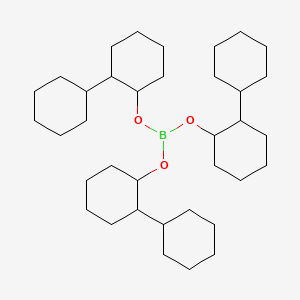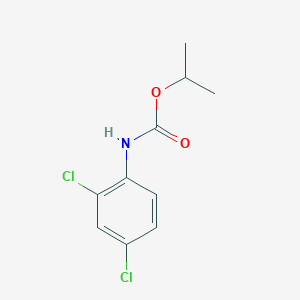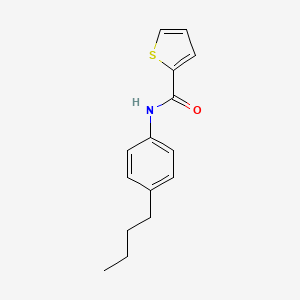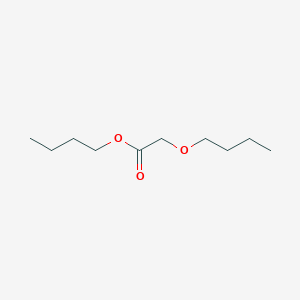![molecular formula C13H16O4 B11962085 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid CAS No. 106477-99-0](/img/structure/B11962085.png)
Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPIRO[BICYCLO[2.2.1]HEPT2ENE-7,1’-CYCLOPENTANE]-5,6-DICARBOXYLIC ACID is a complex organic compound with the molecular formula C13H16O4 This compound is part of the spirocyclic family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of SPIRO[BICYCLO[2.2.1]HEPT2ENE-7,1’-CYCLOPENTANE]-5,6-DICARBOXYLIC ACID involves several steps. One common method includes the use of photochemical reactions, such as [1+2] cycloaddition of olefins with carbenes . Another approach involves the Corey–Chaykovsky reaction, where dimethyloxosulfonium methylide is used to form the spiro compound
Chemical Reactions Analysis
SPIRO[BICYCLO[2.2.1]HEPT2ENE-7,1’-CYCLOPENTANE]-5,6-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
SPIRO[BICYCLO[2.2.1]HEPT2ENE-7,1’-CYCLOPENTANE]-5,6-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action for SPIRO[BICYCLO[2.2.1]HEPT2ENE-7,1’-CYCLOPENTANE]-5,6-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but its unique structure suggests significant potential in medicinal chemistry .
Comparison with Similar Compounds
SPIRO[BICYCLO[2.2.1]HEPT2ENE-7,1’-CYCLOPENTANE]-5,6-DICARBOXYLIC ACID can be compared with other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] . These compounds share the spirocyclic core but differ in their ring sizes and functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of SPIRO[BICYCLO[2.2.1]HEPT2ENE-7,1’-CYCLOPENTANE]-5,6-DICARBOXYLIC ACID lies in its specific ring structure and potential for diverse applications in various scientific fields .
Properties
CAS No. |
106477-99-0 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H16O4/c14-11(15)9-7-3-4-8(10(9)12(16)17)13(7)5-1-2-6-13/h3-4,7-10H,1-2,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
CEEWFKXHCKFINM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3C=CC2C(C3C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)
![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)


![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)



![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)
